molecular formula C8H6N4 B13127955 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile CAS No. 503550-50-3

2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile

Katalognummer: B13127955
CAS-Nummer: 503550-50-3
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: YMMANEBOZIRJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with amino groups and a malononitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile typically involves the reaction of cyclopentadiene derivatives with malononitrile under specific conditions. One common method includes the use of phenacyl bromides in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in electron transfer reactions, which can affect cellular processes. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in key biological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,4-Diaminocyclopenta-2,4-dien-1-ylidene)malononitrile is unique due to the presence of amino groups on the cyclopentadiene ring, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

503550-50-3

Molekularformel

C8H6N4

Molekulargewicht

158.16 g/mol

IUPAC-Name

2-(3,4-diaminocyclopenta-2,4-dien-1-ylidene)propanedinitrile

InChI

InChI=1S/C8H6N4/c9-3-6(4-10)5-1-7(11)8(12)2-5/h1-2H,11-12H2

InChI-Schlüssel

YMMANEBOZIRJIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC1=C(C#N)C#N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.